molecular formula C10H16ClN B1451381 4-Phenylbutylamine Hydrochloride CAS No. 30684-06-1

4-Phenylbutylamine Hydrochloride

Cat. No. B1451381
CAS RN: 30684-06-1
M. Wt: 185.69 g/mol
InChI Key: DGDORWAJHREUEO-UHFFFAOYSA-N
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Description

4-Phenylbutylamine Hydrochloride is a chemical compound often used as a research chemical and in pharmaceutical applications . It is a hydrochloride salt form of the compound 4-Phenylbutylamine, which is a monoamine compound that acts as a selective norepinephrine releasing agent . It belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .


Molecular Structure Analysis

The molecular formula of 4-Phenylbutylamine Hydrochloride is C10H15N.HCl . The molecular weight is 185.7 . The InChI Key is DGDORWAJHREUEO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Phenylbutylamine has a density of 0.9±0.1 g/cm3, a boiling point of 240.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its molar refractivity is 48.6±0.3 cm3, and it has a molar volume of 158.9±3.0 cm3 .

Scientific Research Applications

Spectroscopy Studies

  • 4-Phenylbutylamine (4PBA) was studied for its stable rotational isomers using vibrational spectroscopy, which is crucial for understanding its chemical properties and potential applications (Ünal & Okur, 2017).

Affinity Chromatography

  • 4-Phenylbutylamine demonstrated unique binding characteristics in affinity chromatography studies, revealing its potential in studying enzyme interactions and protein binding (Dunn & Gilbert, 1979).

Pharmacoproteomics

  • A study exploring the pharmacoproteomics of 4-phenylbutyrate-treated cystic fibrosis bronchial epithelial cells identified it affecting various proteins related to cell trafficking and ion transport, which could have implications for treating cystic fibrosis (Singh et al., 2006).

Chemical Synthesis

  • Research on the synthesis of 3,4-disubstituted 4-aminobutanoic acids highlighted the use of 4-phenylbutylamine hydrochloride in creating pharmacologically active substances, which is significant for drug development (Vasil'eva et al., 2016).

Nanotechnology

  • Vanadium oxide nanourchins synthesized using 4-phenylbutylamine/vanadium oxide were studied for their electrical and dielectric properties, important for potential applications in nanotechnology and materials science (Nefzi & Sediri, 2015).

Neuroprotection

  • Sodium 4-phenylbutyrate was studied for its neuroprotective effects, demonstrating potential therapeutic applications for treating cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).

Glioma Cell Studies

  • Studies on the effects of phenylbutyrate on glioma cells showed it could inhibit cell proliferation, migration, and expression of genes related to glial malignancy, offering insights for cancer treatment (Engelhard et al., 1998).

Safety And Hazards

4-Phenylbutylamine Hydrochloride may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDORWAJHREUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbutylamine Hydrochloride

CAS RN

30684-06-1
Record name 4-Phenylbutylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CZ Ding, X Lu, K Nishimura… - Journal of medicinal …, 1993 - ACS Publications
A family of N-methylated and IV^ V-dimethylated alkyl and arylalkylamines was prepared and more than half of the analogues were shown to be time-dependent pseudo-first-order …
Number of citations: 26 pubs.acs.org
F Focher, D Ubiali, M Pregnolato, C Zhi… - Journal of medicinal …, 2000 - ACS Publications
… as described previously: 28 the corresponding 6-aminouracils 17 and 26, respectively, were heated with a mixture of 4-phenylbutylamine and 4-phenylbutylamine hydrochloride at 160 …
Number of citations: 48 pubs.acs.org
ME Pierson, RA Lyon, M Titeler… - Journal of medicinal …, 1989 - ACS Publications
Serotonin (5-HT) binds with nearly identical affinity at the various central 5-HT binding sites. Few agents bind with selectivity for 5-HT1A sites. The ß-adrenergic antagonist propranolol …
Number of citations: 43 pubs.acs.org
AP Tamiz, ER Whittemore, ZL Zhou… - Journal of medicinal …, 1998 - ACS Publications
A series of bis(phenylalkyl)amines, structural analogues of ifenprodil and nylidrin, were synthesized and tested for antagonism of N-methyl-d-aspartate (NMDA) receptors. Potency and …
Number of citations: 62 pubs.acs.org
RT Anderson Jr, DV Santi - Journal of medicinal chemistry, 1976 - ACS Publications
… (37),28 IV,IV-di-2-phenylethylamine hydrochloride (29),28 7V-(2-phenylethyl)-3-phenylpropylamine hydrochloride (30), and IV-(2-phenylethyl)-4phenylbutylamine hydrochloride (31).28 …
Number of citations: 20 pubs.acs.org
MA Morse, KI Eklind, SG Amin, SS Hecht… - …, 1989 - academic.oup.com
… Synthesis of PBITC: 4-phenylbutylamine hydrochloride (1.85 g, 10 mmol) and a trace amount of phenolphthalein in 5 ml of H2O were added to thiophosgene (0.85 ml, 11 mmol) in 10 ml …
Number of citations: 137 academic.oup.com
S Caputo, S Di Martino, V Cilibrasi… - Journal of Medicinal …, 2020 - ACS Publications
Acid ceramidase (AC) is a cysteine hydrolase that plays a crucial role in the metabolism of lysosomal ceramides, important members of the sphingolipid family, a diversified class of …
Number of citations: 9 pubs.acs.org

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